11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-tert-Butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a hexahydro-dibenzo diazepinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde under optimized conditions. Various catalysts such as propylphosphonic anhydride (T3P®), graphene oxide nanosheets, and sulfated polyborate have been used to facilitate this reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing industrial-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-Butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: Its derivatives have shown potential as antioxidant and anxiolytic agents.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests a potential for significant biological activity .
Comparison with Similar Compounds
Similar Compounds
11-(4-tert-Butylphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound has a similar core structure but with a propionyl group instead of a diazepinone core.
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one: Another related compound with a chloro substituent.
Uniqueness
What sets 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific tert-butylphenyl group, which can influence its pharmacological properties and interactions with biological targets. This unique structure makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N2O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-12-10-16(11-13-17)23-22-20(14-25(4,5)15-21(22)28)26-18-8-6-7-9-19(18)27-23/h6-13,23,26-27H,14-15H2,1-5H3 |
InChI Key |
RFRZLQYQWIHPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
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